molecular formula C14H9F3N2 B1624791 2-(4-Trifluoromethylphenyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 627511-04-0

2-(4-Trifluoromethylphenyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1624791
CAS RN: 627511-04-0
M. Wt: 262.23 g/mol
InChI Key: QGKYNZWMNUTCSE-UHFFFAOYSA-N
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Description

“2-(4-Trifluoromethylphenyl)-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the molecular formula C12H8F3N . It is also known by the IUPAC name 2-[4-(trifluoromethyl)phenyl]pyridine . It is used as a reactant in the preparation of aminopyridines through amination reactions .


Molecular Structure Analysis

The molecular structure of “2-(4-Trifluoromethylphenyl)-1H-pyrrolo[2,3-c]pyridine” can be inferred from its IUPAC name and molecular formula. It consists of a pyridine ring attached to a phenyl ring via a nitrogen atom. The phenyl ring carries a trifluoromethyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(4-Trifluoromethylphenyl)-1H-pyrrolo[2,3-c]pyridine” are not available in the search results, similar compounds have been used in various reactions . For instance, trifluoromethylpyridines have been used as key structural motifs in active agrochemical and pharmaceutical ingredients .

Safety And Hazards

The safety data sheet for similar compounds indicates that they are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as flammable liquids, skin irritants, eye irritants, and may cause respiratory irritation .

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)11-3-1-9(2-4-11)12-7-10-5-6-18-8-13(10)19-12/h1-8,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKYNZWMNUTCSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=NC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463085
Record name 2-[4-(Trifluoromethyl)phenyl]-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Trifluoromethylphenyl)-1H-pyrrolo[2,3-c]pyridine

CAS RN

627511-04-0
Record name 2-[4-(Trifluoromethyl)phenyl]-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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